molecular formula C13H16O5 B2895428 Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate CAS No. 1086-77-7

Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate

Cat. No.: B2895428
CAS No.: 1086-77-7
M. Wt: 252.266
InChI Key: AYKCBIDKCTWLTO-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate (CAS: 1086-77-7) is an aromatic ester with the molecular formula C₁₃H₁₆O₅ and a molecular weight of 252.269 g/mol . Structurally, it features a 2,5-dimethoxyphenyl ring attached to a 4-oxobutanoate methyl ester backbone. This compound is notable for its ketone and ester functional groups, which influence its reactivity and solubility in organic solvents. It has been utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of complex aromatic ketones and pharmaceuticals.

Properties

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)18-3/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCBIDKCTWLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(2,5-dimethoxyphenyl)-4-hydroxybutanoate.

    Substitution: Formation of derivatives with substituted phenyl rings.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy Substitutions

Methyl 4-(2,4-Dimethoxyphenyl)-4-oxobutanoate
  • Molecular Formula : C₁₃H₁₆O₅
  • CAS: Not explicitly listed, but referenced in synthetic studies .
  • Key Difference: The methoxy groups are positioned at 2,4 on the phenyl ring instead of 2,3.
Methyl 4-(3,4-Dimethoxyphenyl)-4-oxobutanoate
  • Molecular Formula : C₁₃H₁₆O₅
  • CAS : 70311-75-0 .
  • Key Difference : Methoxy groups at 3,4 positions enhance electron-donating effects on the phenyl ring, which may increase stability in electrophilic substitution reactions compared to the 2,5-isomer.

Analogues with Additional Functional Groups

Methyl 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoate
  • Molecular Formula: C₁₃H₁₇NO₃
  • CAS : 315669-88-6 .
  • Key Difference: Incorporates an amino group instead of methoxy, altering polarity and hydrogen-bonding capacity. This substitution likely enhances solubility in polar solvents and reactivity in amide-forming reactions.
Methyl 4-(2,5-Dimethoxyphenyl)-2,4-dioxobutanoate
  • Molecular Formula : C₁₃H₁₄O₆
  • CAS : 70935-15-8 .
  • Key Difference : Features a second ketone group at position 2, increasing electrophilicity and making it more reactive in nucleophilic additions or condensations.

Analogues with Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Key Properties
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate C₁₃H₁₆O₅ 1086-77-7 2,5-di-OCH₃ 252.269 Moderate solubility in ethers, esters
4-(2,5-Dimethoxy-4-methylphenyl)-4-oxobutanoate C₁₃H₁₅O₅ Not listed 2,5-di-OCH₃, 4-CH₃ 251.258 Increased lipophilicity due to methyl group
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate C₁₃H₁₆O₃ 85616-39-3 2,4-di-CH₃ 220.269 Lower polarity, higher volatility

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a butanoate backbone with a ketone functional group and methoxy-substituted phenyl groups. The presence of methoxy groups enhances the compound's reactivity and biological activity. Its molecular formula is C12H14O5C_{12}H_{14}O_5 with a molecular weight of approximately 250.24 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are crucial for understanding its efficacy:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Bacillus subtilis8
Escherichia coli16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies demonstrate that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, in vitro experiments have shown that treatment with this compound leads to:

  • Inhibition of cell proliferation : A significant reduction in the viability of cancer cells was observed at concentrations ranging from 10 to 50 µM.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Gene Expression Modulation : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with its anticancer effects, leading to oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in markers of apoptosis (e.g., cleaved caspase-3).
  • In Vivo Animal Model Study : An animal model study showed that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential as an effective therapeutic agent.

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